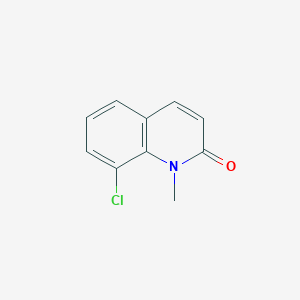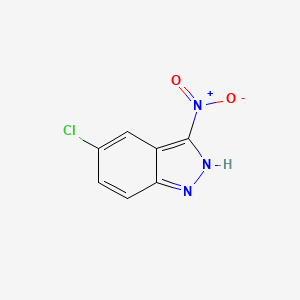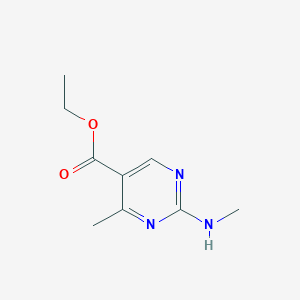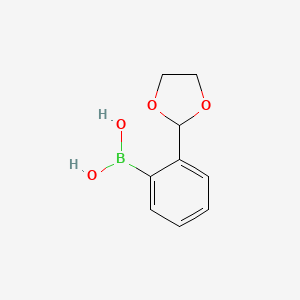
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 1,3-dioxolane-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis .
化学反应分析
Types of Reactions: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield phenols or other oxygenated products .
科学研究应用
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in developing enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism by which (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with specific molecular targets. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby blocking their activity . The molecular pathways involved depend on the specific application and target molecule.
相似化合物的比较
Phenylboronic acid: Lacks the 1,3-dioxolane moiety and has different reactivity and applications.
(3-(1,3-Dioxolan-2-yl)phenyl)boronic acid pinacol ester: A related compound with a pinacol ester group, which affects its stability and reactivity.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 1,3-dioxolane moiety, leading to different chemical properties and uses.
Uniqueness: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .
属性
分子式 |
C9H11BO4 |
|---|---|
分子量 |
193.99 g/mol |
IUPAC 名称 |
[2-(1,3-dioxolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 |
InChI 键 |
QULISEWYULGEJO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2OCCO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
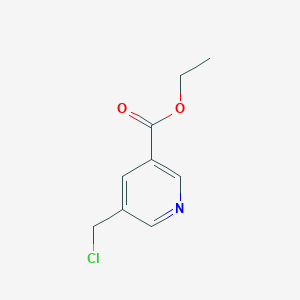
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
